

# Application Note: High-Throughput Analysis of Hydroxy Darunavir by LC-MS/MS

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Compound of Interest		
Compound Name:	Hydroxy Darunavir	
Cat. No.:	B600896	Get Quote

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#### **Abstract**

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **hydroxy darunavir**, a primary metabolite of the antiretroviral drug darunavir, in biological matrices. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the development and clinical application of darunavir. The protocol outlines procedures for sample preparation from plasma, optimized chromatographic separation, and specific mass spectrometric conditions for accurate quantification.

## Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[1][2][3] Hydroxylation is a major metabolic pathway for darunavir.[4][5] Accurate and reliable quantification of its hydroxylated metabolites is essential for a comprehensive understanding of its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This LC-MS/MS method provides the necessary sensitivity and specificity for the analysis of hydroxy darunavir in complex biological samples.



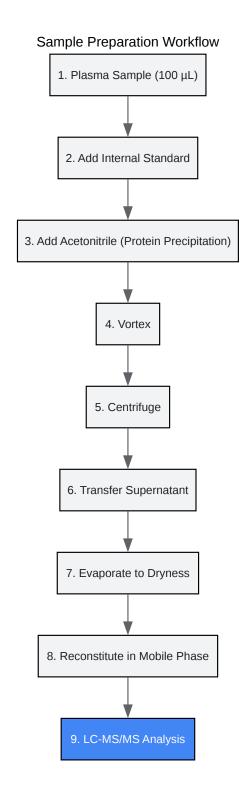
# Experimental Sample Preparation

A protein precipitation method is employed for the extraction of **hydroxy darunavir** and the internal standard (IS) from plasma samples.

#### Protocol:

- To 100 μL of plasma sample in a microcentrifuge tube, add 20 μL of the internal standard working solution (e.g., a stable isotope-labeled darunavir or a structurally similar compound).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 100 μL of the mobile phase.
- Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.





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Figure 1: Workflow for the preparation of plasma samples.



## **Liquid Chromatography**

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of mobile phases consisting of an aqueous buffer and an organic solvent.

Table 1: Liquid Chromatography Conditions

Parameter	Value
Column	Agilent RP-18 (250 x 4.6 mm, 5 μm)
Mobile Phase A	20 mM Ammonium Acetate in Water
Mobile Phase B	Methanol
Flow Rate	1.0 mL/min
Gradient	60% B
Injection Volume	10 μL
Column Temperature	30°C
Run Time	5 minutes

## **Mass Spectrometry**

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of **hydroxy darunavir** and the internal standard.

Table 2: Mass Spectrometry Conditions



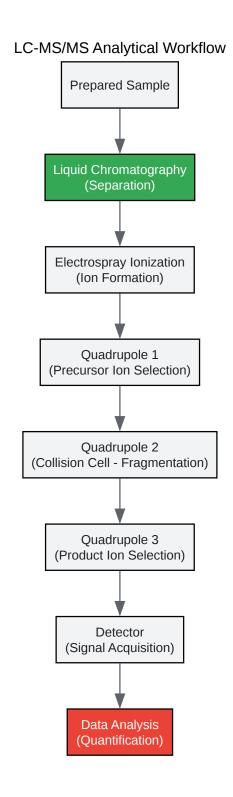
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	140°C
Desolvation Temperature	350°C
Desolvation Gas Flow	650 L/h
Cone Gas Flow	50 L/h

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Darunavir	548.1	392.0
Hydroxy Darunavir	392	Fragment ion to be determined
Internal Standard	To be determined based on selection	To be determined based on selection

Note: The product ion for **hydroxy darunavir** needs to be optimized during method development. The precursor ion m/z 392 corresponds to a significant metabolite of darunavir.





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**Figure 2:** Schematic of the LC-MS/MS analytical workflow.



### **Method Validation**

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.

Table 4: Quantitative Performance Characteristics

Parameter	Result
Linearity Range	5 - 5000 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	3.63 - 5.24 ng/mL
Intra-day Precision (%CV)	2.54 - 8.92%
Inter-day Precision (%CV)	2.54 - 8.92%
Accuracy (% Bias)	0 - 5%
Recovery	87 - 93%

## Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of **hydroxy darunavir** in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the sensitivity, specificity, and high-throughput capabilities required for pharmacokinetic and metabolic studies of darunavir. The method has been shown to be linear, precise, and accurate over a clinically relevant concentration range.

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